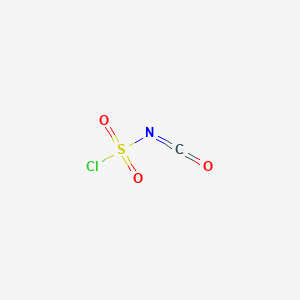

Chlorosulfonyl isocyanate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(oxomethylidene)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClNO3S/c2-7(5,6)3-1-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWRGBVPUUDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClSO2NCO, CClNO3S | |

| Record name | Chlorosulfonyl isocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061585 | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-71-5 | |

| Record name | Chlorosulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chlorosulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL CHLORIDE ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2903Y990SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomous Reactivity of Chlorosulfonyl Isocyanate: A Technical Guide to its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI), a highly reactive and versatile electrophilic reagent, has carved a significant niche in modern organic synthesis. Its remarkable reactivity, stemming from the presence of two powerful electron-withdrawing groups—the chlorosulfonyl (–SO₂Cl) and the isocyanate (–N=C=O) moieties—allows it to participate in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms of CSI, with a focus on its synthetically valuable transformations. This document summarizes key quantitative data, presents detailed experimental protocols for pivotal reactions, and visualizes the intricate mechanistic pathways.

Core Reactivity and Mechanistic Principles

The dual electrophilic nature of chlorosulfonyl isocyanate, with reactive centers at the isocyanate carbon and the sulfonyl sulfur, dictates its chemical behavior. The isocyanate group is generally the more reactive site towards nucleophiles. CSI engages in several key reaction types, including pericyclic reactions, nucleophilic additions, and cycloadditions. The mechanistic pathways of these reactions are highly dependent on the nature of the substrate and the reaction conditions.

[2+2] Cycloaddition Reactions with Alkenes: A Mechanistic Dichotomy

One of the most powerful applications of CSI in organic synthesis is its [2+2] cycloaddition with alkenes to furnish N-chlorosulfonyl-β-lactams, which are valuable precursors to β-lactams, a core structural motif in many antibiotic drugs.[1] The mechanism of this cycloaddition is not monolithic and is heavily influenced by the electronic properties of the alkene.[1]

Stepwise Pathway for Electron-Rich Alkenes: With electron-rich alkenes, the reaction is believed to proceed through a stepwise mechanism involving a single electron transfer (SET) from the alkene to CSI.[1] This generates a 1,4-diradical intermediate.[1] Evidence for this pathway is supported by kinetic studies and NMR line-broadening experiments.[1] A pre-equilibrium formation of a charge-transfer complex between the alkene and CSI has also been proposed.[1]

Concerted Pathway for Electron-Deficient Alkenes: In contrast, the reaction with electron-deficient alkenes is thought to follow a concerted [π2s + π2a] cycloaddition pathway.[2][3] This pathway is favored when the nucleophilicity of the alkene is reduced. The stereochemistry of the alkene is generally retained in the β-lactam product, which is consistent with a concerted mechanism.[2]

The synthetic utility of this reaction is enhanced by the fact that the N-chlorosulfonyl group can be readily removed by reduction, typically with aqueous sodium sulfite (B76179) or sodium bisulfite, to yield the free β-lactam.[1]

Reactions with Alkynes

Chlorosulfonyl isocyanate also undergoes cycloaddition reactions with alkynes. The initial cycloadducts can undergo further transformations, providing access to a variety of heterocyclic compounds. The regioselectivity of the addition is influenced by the substituents on the alkyne.

Reactions with Alcohols and Amines: Nucleophilic Addition

CSI readily reacts with nucleophiles such as alcohols and amines. The highly electrophilic carbon atom of the isocyanate group is the primary site of attack.

Reaction with Alcohols: Alcohols add to the isocyanate group of CSI to form N-chlorosulfonyl carbamates. These intermediates can be unstable and may undergo further reactions, such as decarboxylation, to yield sulfonylamides.[4] This reaction provides a convenient route for the synthesis of various carbamates and sulfonylamides.

Reaction with Amines: Primary and secondary amines react rapidly with CSI to form N-chlorosulfonylureas. Subsequent reaction at the sulfonyl chloride moiety can lead to the formation of sulfamides.[4] This reactivity is foundational for the synthesis of a wide range of biologically active molecules.

Synthesis of the Burgess Reagent

A notable application of the reaction of CSI with an alcohol is in the synthesis of the Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide (B78521) inner salt. This versatile reagent is prepared in a two-step sequence starting from the reaction of CSI with methanol (B129727), followed by treatment with triethylamine (B128534).[5] The Burgess reagent is a mild and selective dehydrating agent widely used in organic synthesis.[6]

Quantitative Data Summary

The following table summarizes representative yields for key reactions involving chlorosulfonyl isocyanate. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference(s) |

| [2+2] Cycloaddition | trans-3-Hexene | CSI | N-Chlorosulfonyl-β-lactam | 94 (neat) | [1] |

| [2+2] Cycloaddition | 4-tert-Butyl-1-fluorocyclohexene | CSI | N-Chlorosulfonyl-β-fluorolactam | - | [7] |

| Carboxylic Acid to Nitrile | Cinnamic Acid | CSI / DMF | Cinnamonitrile | 78-87 | [8] |

| Carbamate Synthesis | n-Hexanol | CSI / Et₃N | Methyl n-hexylcarbamate | - | [9] |

| Sulfamoylation | Estrone | Sulfamoyl chloride (from CSI) | Estrone sulfamate | - | [10] |

Experimental Protocols

Safety Precautions: Chlorosulfonyl isocyanate is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[11][12][13] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety goggles, face shield, and chemical-resistant gloves.[14][15] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]

Protocol 1: [2+2] Cycloaddition of Chlorosulfonyl Isocyanate with an Alkene [7]

-

Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place the alkene (e.g., 4-tert-butyl-1-fluorocyclohexene, 1.00 mmol).

-

Reagent Addition: Add chlorosulfonyl isocyanate (1.10 mmol) dropwise to the stirred alkene at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the alkene).

-

Reaction: Stir the mixture at the chosen temperature for the appropriate time (e.g., 1-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

-

Work-up: Upon completion, carefully quench the reaction by adding the mixture to a biphasic solution of an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and a reducing agent solution (e.g., aqueous sodium sulfite or sodium bisulfite) at 0 °C to reduce the N-chlorosulfonyl-β-lactam.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Carbamate from an Alcohol [9]

-

Setup: In a dry, two-necked, round-bottomed flask fitted with a magnetic stirring bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve chlorosulfonyl isocyanate (0.580 mol) in anhydrous benzene (B151609) (150 mL).

-

Reagent Addition: Add a solution of the primary alcohol (e.g., n-hexanol, 0.500 mol) in anhydrous benzene (25 mL) dropwise to the stirred CSI solution while maintaining the temperature at 25–30 °C with a water bath.

-

Intermediate Formation: Stir the reaction mixture for an additional 30 minutes.

-

Formation of the Inner Salt: In a separate flask, prepare a solution of triethylamine in anhydrous benzene. Add the previously formed methyl (chlorosulfonyl)carbamate solution dropwise to the triethylamine solution at 10–15 °C.

-

Isolation: Stir the resulting mixture, filter to remove triethylamine hydrochloride, and evaporate the filtrate under reduced pressure to obtain the carbamate.

Protocol 3: Synthesis of the Burgess Reagent [5]

-

Step 1: Formation of Methyl (chlorosulfonyl)carbamate: To a solution of chlorosulfonyl isocyanate in anhydrous benzene at 25–30 °C, add a solution of anhydrous methanol in benzene dropwise. After stirring, add olefin-free hexane (B92381) and cool the mixture to 0–5 °C. The product, methyl (chlorosulfonyl)carbamate, will precipitate and can be collected by filtration.

-

Step 2: Formation of the Burgess Reagent: Add the methyl (chlorosulfonyl)carbamate in dry benzene dropwise to a solution of triethylamine in anhydrous benzene at 10–15 °C. Stir the mixture, filter off the triethylamine hydrochloride precipitate, and evaporate the filtrate under reduced pressure to yield the Burgess reagent as colorless needles.

Conclusion

Chlorosulfonyl isocyanate is a powerful and versatile reagent in organic synthesis, offering efficient routes to a variety of important molecular scaffolds. A thorough understanding of its dichotomous reaction mechanisms, particularly in cycloaddition reactions, is crucial for its effective application. The choice between concerted and stepwise pathways is a delicate balance of the electronic nature of the reaction partners. Furthermore, its reactivity towards nucleophiles provides reliable methods for the synthesis of carbamates, ureas, and sulfamides. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can continue to exploit the rich chemistry of chlorosulfonyl isocyanate for the development of novel pharmaceuticals and other advanced materials. Due to its hazardous nature, strict adherence to safety protocols is paramount when working with this reagent.

References

- 1. researchtrends.net [researchtrends.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. arxada.com [arxada.com]

- 5. journal.iisc.ac.in [journal.iisc.ac.in]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

- 11. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Purification of Chlorosulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of chlorosulfonyl isocyanate (CSI), a highly reactive and versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic routes, detailed experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Synthesis Pathways

Chlorosulfonyl isocyanate (ClSO₂NCO) is a colorless, corrosive liquid that is a powerful electrophile.[1] Its reactivity stems from the two electron-withdrawing groups attached to the nitrogen atom: the chlorosulfonyl group and the isocyanate group.[2] The primary and most established method for its synthesis involves the reaction of cyanogen (B1215507) chloride (ClCN) with sulfur trioxide (SO₃).[2][3] Variations of this core method exist to improve safety, yield, and purity.

Reaction of Cyanogen Chloride and Sulfur Trioxide

The most common laboratory and industrial synthesis of chlorosulfonyl isocyanate is the direct reaction of cyanogen chloride with sulfur trioxide.[2] The reaction is highly exothermic and requires careful temperature control.

Reaction: SO₃ + ClCN → ClSO₂NCO[2]

This process involves the direct combination of the two reagents, often in an inert solvent or by utilizing one of the reactants in excess. The product is then typically isolated and purified by distillation.[2]

In-Situ Generation of Cyanogen Chloride

A manufacturing method has been developed that involves the in-situ generation of cyanogen chloride, which is then reacted with sulfur trioxide. This method starts with the reaction of liquid chlorine and an aqueous solution of sodium cyanide in a chlorination reactor. The resulting cyanogen chloride is then purified and reacted with sulfur trioxide. This approach can enhance safety and process efficiency by avoiding the handling and storage of highly toxic cyanogen chloride gas.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis and purification protocols for chlorosulfonyl isocyanate.

Table 1: Synthesis of Chlorosulfonyl Isocyanate - Reaction Conditions and Yields

| Method/Reference | Reactants | Stoichiometry (SO₃:ClCN) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| Organic Syntheses Procedure[4] | Liquid SO₃, Gaseous ClCN | 1.33 : 1 | None | -15 to 130 | ~2 hours | 60-62 | Not specified |

| Patent EP1695958A1[5] | SO₃, ClCN | ~1 : 1 | Chlorosulfonyl Isocyanate | 104 to 108 (reflux) | 9.5 hours | 90 | 99 |

Table 2: Physical and Spectroscopic Properties of Chlorosulfonyl Isocyanate

| Property | Value |

| Molecular Formula | CClNO₃S |

| Molecular Weight | 141.53 g/mol |

| Boiling Point | 107-108 °C[1] |

| Density | 1.626 g/cm³ at 20 °C[6][7] |

| Refractive Index (n²⁰/D) | 1.447[7] |

Experimental Protocols

Caution: Chlorosulfonyl isocyanate is a highly corrosive and irritating compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[4] Cyanogen chloride is extremely toxic and requires specialized handling procedures.[6]

Synthesis of Chlorosulfonyl Isocyanate from Cyanogen Chloride and Sulfur Trioxide

This protocol is adapted from the procedure published in Organic Syntheses.[4]

Materials:

-

Cyanogen chloride (ClCN)

-

Liquid sulfur trioxide (SO₃)

-

Dry ice

-

Methylene chloride (for cooling bath)

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel with a calcium chloride drying tube

-

Dry ice reflux condenser

-

Gas inlet tube

-

Distillation column (e.g., packed with glass helices)

-

Efficient air-cooled condenser

-

Receiving flask

Procedure:

-

Initial Setup: Assemble a four-necked flask with a mechanical stirrer, thermometer, a dry ice reflux condenser fitted with a dropping funnel, and a gas inlet tube.

-

Charging Reactants: Charge the flask with approximately 36.9 g (0.60 mole) of cyanogen chloride while cooling in a dry ice-methylene chloride bath. Charge the dropping funnel with 64 g (0.80 mole) of liquid sulfur trioxide.

-

Reaction: Allow the flask to warm to -5 °C to melt the cyanogen chloride. Add the liquid sulfur trioxide dropwise over 0.75–1.25 hours, maintaining the temperature between -5 °C and -15 °C. The reaction is highly exothermic.

-

Reaction Completion Check: After the addition is complete, check for unreacted sulfur trioxide by adding a small amount of cyanogen chloride and observing for a temperature increase.

-

Distillation Setup: Replace the reflux condenser and dropping funnel with a distillation column connected to an air-cooled condenser and a receiving flask.

-

Thermal Decomposition and Distillation: Gradually heat the reaction mixture to 110–115 °C over about 1 hour. Then, bubble additional cyanogen chloride into the mixture at a rate of approximately 0.010 mole/min. Raise the flask temperature to 120–130 °C to distill the chlorosulfonyl isocyanate at a head temperature of 90–105 °C.

Purification by Fractional Distillation

The crude chlorosulfonyl isocyanate obtained from the synthesis may contain dissolved cyanogen chloride and other byproducts. Purification is typically achieved by fractional distillation under reduced pressure.[6]

Procedure:

-

Setup: Assemble a fractional distillation apparatus with a column packed with glass helices.

-

Distillation: Heat the crude product slowly under a pressure of 100 mm Hg. Unreacted cyanogen chloride will distill first and should be collected in a cold trap.

-

Product Collection: Collect the purified chlorosulfonyl isocyanate at a boiling point of 54–56 °C (at 100 mm Hg).[6] The final product should be a clear, colorless liquid.

Mandatory Visualizations

Synthesis Pathway of Chlorosulfonyl Isocyanate

Caption: Synthesis of Chlorosulfonyl Isocyanate from its precursors.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of CSI.

References

- 1. meisenbaochem.com [meisenbaochem.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. researchtrends.net [researchtrends.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP1695958A1 - Method for producing chlorosulfonyl isocyanate - Google Patents [patents.google.com]

- 6. Synthesis of Chlorosulfonyl isocyanate - Chempedia - LookChem [lookchem.com]

- 7. royal-chem.com [royal-chem.com]

Chlorosulfonyl Isocyanate (CSI): A Comprehensive Technical Guide to its Reactivity with Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonyl isocyanate (CSI), with the chemical formula ClSO₂NCO, stands as one of the most reactive and versatile isocyanates in the synthetic chemist's toolkit.[1] Its remarkable reactivity stems from the potent electron-withdrawing nature of the chlorosulfonyl group, which renders the isocyanate carbon highly electrophilic.[2] This inherent reactivity allows CSI to engage with a wide spectrum of functional groups, making it a pivotal reagent in the synthesis of diverse molecular architectures, from valuable intermediates to complex bioactive molecules.[3][4] This technical guide provides an in-depth exploration of the reactivity of CSI with key functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging the full potential of this powerful reagent.

Safety Precautions: Chlorosulfonyl isocyanate is a hazardous substance that is toxic, corrosive, and reacts violently with water.[5] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[6] Systems and equipment must be scrupulously dry to prevent violent reactions.[6]

Reactivity with Alcohols: Formation of N-Chlorosulfonyl Carbamates

The reaction of chlorosulfonyl isocyanate with alcohols provides a direct and efficient route to N-chlorosulfonyl carbamates. These compounds are stable intermediates that can be further transformed, for instance, by hydrolysis of the chlorosulfonyl group to yield primary carbamates.[7] The reaction proceeds via nucleophilic attack of the alcohol oxygen on the highly electrophilic isocyanate carbon of CSI.

Reaction Mechanism

The generally accepted mechanism involves the nucleophilic addition of the alcohol to the isocyanate moiety of CSI. This is followed by a proton transfer to yield the N-chlorosulfonyl carbamate (B1207046) product.

Quantitative Data

The synthesis of primary carbamates from alcohols using CSI followed by hydrolysis generally proceeds in excellent yields.

| Alcohol | Product | Conditions | Yield (%) |

| Benzyl (B1604629) alcohol | Benzyl carbamate | 1. CSI, Pyridine (B92270), rt2. Hydrolysis | 95 |

| Cyclohexanol | Cyclohexyl carbamate | 1. CSI, Pyridine, rt2. Hydrolysis | 92 |

| 1-Octanol | Octyl carbamate | 1. CSI, Pyridine, rt2. Hydrolysis | 96 |

| tert-Butanol | tert-Butyl carbamate | 1. CSI, Pyridine, rt2. Hydrolysis | 85 |

Note: Yields are for the two-step process to the primary carbamate.

Experimental Protocol: Synthesis of Benzyl Carbamate

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

Benzyl alcohol

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of benzyl alcohol (1.0 eq) in anhydrous DCM is prepared in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of chlorosulfonyl isocyanate (1.05 eq) in anhydrous DCM is added dropwise to the stirred solution of benzyl alcohol over 15 minutes.

-

Anhydrous pyridine (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-chlorosulfonyl carbamate.

-

The crude product is then hydrolyzed by stirring with water to afford benzyl carbamate. The product can be purified by recrystallization.

Reactivity with Amines: Formation of N-Chlorosulfonylureas

The reaction of chlorosulfonyl isocyanate with primary and secondary amines readily produces N-chlorosulfonylureas.[3] Similar to the reaction with alcohols, the high electrophilicity of the isocyanate carbon drives the reaction. These urea (B33335) derivatives can serve as precursors to sulfamides, which are of interest in medicinal chemistry.[2]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon of CSI, followed by a proton transfer to form the N-chlorosulfonylurea.

Quantitative Data

The formation of N-chlorosulfonylureas from amines and CSI is typically a high-yielding process.

| Amine | Product | Conditions | Yield (%) |

| Aniline (B41778) | 1-(Chlorosulfonyl)-3-phenylurea | CSI, CH₂Cl₂, 0 °C to rt, 1 h | 92 |

| Dibenzylamine | 1-(Chlorosulfonyl)-3,3-dibenzylurea | CSI, CH₂Cl₂, 0 °C to rt, 1.5 h | 88 |

| n-Butylamine | 1-(n-Butyl)-3-(chlorosulfonyl)urea | CSI, Et₂O, 0 °C, 30 min | 95 |

| Piperidine | 1-(Chlorosulfonyl)piperidine-1-carboxamide | CSI, Toluene, 0 °C to rt, 1 h | 90 |

Experimental Protocol: Synthesis of 1-(Chlorosulfonyl)-3-phenylurea

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

Aniline

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure:

-

A solution of aniline (1.0 eq) in anhydrous DCM is prepared in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous DCM is added dropwise to the stirred solution of aniline over 20 minutes.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with anhydrous diethyl ether, filtered, and dried under vacuum to yield the product.

Reactivity with Alkenes: [2+2] Cycloaddition

The reaction of chlorosulfonyl isocyanate with alkenes is a powerful method for the synthesis of β-lactams (2-azetidinones), which are core structural motifs in many antibiotics.[8] This transformation proceeds via a [2+2] cycloaddition reaction. The mechanism of this cycloaddition is dependent on the electronic nature of the alkene.[8]

Reaction Mechanisms

-

Electron-Rich Alkenes: The reaction with electron-rich alkenes is proposed to proceed through a stepwise mechanism involving a 1,4-diradical intermediate formed via a single electron transfer (SET) process.[8]

-

Electron-Deficient Alkenes: In contrast, electron-deficient alkenes are believed to react with CSI through a concerted pathway.[8]

Quantitative Data

The [2+2] cycloaddition of CSI with alkenes is a versatile reaction, with yields being influenced by the alkene's structure and reaction conditions.

| Alkene | Product Stereochemistry | Conditions | Yield (%) |

| Styrene (B11656) | Racemic | Neat, 10-15 °C, 10 min | 94 |

| Cyclohexene | cis | Et₂O, -78 °C to rt, 12 h | 85 |

| (E)-Stilbene | trans | CH₂Cl₂, rt, 24 h | 70 |

| Isobutylene | - | SO₂, -40 to -50 °C | 65-70 |

Experimental Protocol: Synthesis of N-Chlorosulfonyl-4-phenyl-2-azetidinone from Styrene

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

Styrene

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfite (B76179) solution (5%)

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, styrene (1.0 eq) is dissolved in anhydrous diethyl ether.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Chlorosulfonyl isocyanate (1.0 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours.

-

The reaction is quenched by the addition of a 5% aqueous sodium sulfite solution to reduce the N-chlorosulfonyl group.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude β-lactam can be purified by column chromatography.

Reactivity with Carboxylic Acids: Synthesis of Nitriles

Chlorosulfonyl isocyanate provides an efficient method for the conversion of carboxylic acids into nitriles under mild conditions.[9] This reaction avoids the often harsh conditions required for the dehydration of amides.

Reaction Mechanism

The reaction is thought to proceed through the formation of a mixed anhydride (B1165640) intermediate, which then undergoes decarboxylation and elimination to afford the nitrile.

Quantitative Data

This method is applicable to a range of carboxylic acids, providing good to excellent yields of the corresponding nitriles.[9]

| Carboxylic Acid | Nitrile | Conditions | Yield (%) |

| Cinnamic acid | Cinnamonitrile | CH₂Cl₂, reflux, then DMF, 15-20 °C | 78-87 |

| 2,4-Hexadienoic acid | 2,4-Hexadienenitrile | CH₂Cl₂, reflux, then DMF | 76 |

| Ethyl hydrogen succinate | Ethyl 3-cyanopropanoate | CH₂Cl₂, reflux, then DMF | 72 |

| 2-Fluorobenzoic acid | 2-Fluorobenzonitrile | Toluene, 70-80 °C, then 110 °C | 58 |

Experimental Protocol: Synthesis of Cinnamonitrile from Cinnamic Acid[9]

Materials:

-

Cinnamic acid

-

Chlorosulfonyl isocyanate (CSI)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Potassium carbonate

Procedure:

-

A mixture of cinnamic acid (1.0 eq) in DCM is heated to reflux in a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.

-

A solution of CSI (1.025 eq) in DCM is added dropwise over 45 minutes. The mixture becomes clear, and then a precipitate of the carboxylic acid amide N-sulfonyl chloride forms.

-

After the addition is complete, the mixture is heated for an additional hour to complete the evolution of carbon dioxide.

-

The reaction mixture is cooled with ice to an internal temperature of 15–20 °C.

-

DMF (2.05 eq) is added over a 15-minute period.

-

The mixture is stirred for an additional 15 minutes and then poured onto ice.

-

After the ice has melted, the layers are separated, and the aqueous phase is extracted with DCM.

-

The combined organic phases are washed with water to remove DMF.

-

The organic solution is dried with potassium carbonate, decanted, and concentrated by distillation.

-

The resulting oil is distilled under vacuum to give cinnamonitrile.

Reactivity with Carbonyl Compounds

The reactivity of chlorosulfonyl isocyanate with carbonyl compounds is less commonly exploited but offers interesting synthetic possibilities. The outcome of the reaction can be influenced by the nature of the carbonyl compound and the reaction conditions.

Reaction with Aldehydes

CSI reacts with aldehydes to form imine-N-sulfonyl chlorides. These intermediates can then participate in cycloaddition reactions, for example with ketenes, to generate β-lactams after removal of the sulfonyl chloride group.[10]

Reaction with Ketones

The reaction of CSI with enolizable ketones can lead to the formation of 1,3-oxazine-2,4(3H)-diones or 1,2,3-oxathiazin-4(3H)-one 2,2-dioxides, depending on the solvent.[11] In some cases, an anomalous addition to the carbonyl group of an imide has been observed, leading to the formation of a ylidenesulfamoyl chloride after rearrangement.[6]

Reaction Mechanism with an Imide Carbonyl

A proposed mechanism for the anomalous addition of CSI to an imide carbonyl involves the initial formation of a four-membered urethane (B1682113) ring, which then undergoes decarboxylation to form an imine.[6]

Conclusion

Chlorosulfonyl isocyanate is a uniquely reactive reagent that offers efficient and often mild pathways to a variety of important functional groups and heterocyclic systems. Its high electrophilicity allows for facile reactions with alcohols, amines, alkenes, carboxylic acids, and even some carbonyl compounds. Understanding the distinct reactivity patterns and mechanisms associated with each functional group is crucial for harnessing the synthetic potential of CSI. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the strategic application of this powerful reagent in the construction of novel and complex molecules. As with any highly reactive chemical, a thorough understanding of its hazards and strict adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.

References

- 1. sciprofiles.com [sciprofiles.com]

- 2. arxada.com [arxada.com]

- 3. tandfonline.com [tandfonline.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 6. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchtrends.net [researchtrends.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Chlorosulfonyl Isocyanate: A Technical Guide to its Electrophilicity and Reactive Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonyl isocyanate (CSI) stands as one of the most electrophilic and synthetically versatile isocyanates known.[1] Its remarkable reactivity stems from the powerful electron-withdrawing nature of the chlorosulfonyl group, which profoundly influences the isocyanate moiety. This technical guide provides an in-depth analysis of the electrophilic character and reactive sites of CSI, supported by quantitative data, detailed experimental protocols for its key reactions, and mechanistic visualizations. This document is intended to serve as a comprehensive resource for researchers leveraging the unique chemical properties of CSI in organic synthesis, particularly in the fields of medicinal chemistry and drug development.

Core Concepts: Electrophilicity and Reactive Sites

Chlorosulfonyl isocyanate (ClSO₂NCO) is a heterodienophile containing two highly electrophilic centers: the carbonyl carbon of the isocyanate and the sulfur atom of the chlorosulfonyl group.[2][3] The immense electron-withdrawing capacity of the -SO₂Cl group dramatically increases the electrophilicity of the adjacent isocyanate carbon, making it exceptionally susceptible to nucleophilic attack.[4][5]

Generally, the isocyanate portion of CSI is the more reactive functional group. Reactions with nucleophiles containing active hydrogens, such as alcohols, amines, and thiols, typically occur preferentially at the isocyanate carbon.[6][7] The resulting N-substituted sulfamyl chloride can then undergo subsequent nucleophilic substitution at the sulfonyl chloride group.[6][7] Furthermore, the C=N double bond of the isocyanate can participate in pericyclic reactions, most notably [2+2] cycloadditions with alkenes.

Quantitative Analysis of Electrophilicity

The exceptional electrophilicity of CSI has been quantified through kinetic studies, particularly in its reactions with alkenes. The rate of reaction is highly dependent on the electronic nature of the alkene, with electron-rich olefins reacting much more rapidly. Below is a summary of kinetic data for the [2+2] cycloaddition of CSI with various alkenes.

| Alkene Substrate | Ionization Potential (eV) | Rate Constant, k (M⁻¹s⁻¹) at 25°C | Activation Enthalpy, ΔH‡ (kcal/mol) | Activation Entropy, ΔS‡ (cal/mol·K) | Proposed Mechanism |

| 1-Fluoro-4-methylcyclohexene | 9.12 | 1.1 x 10⁻⁵ | 12.3 | -38 | Concerted |

| (Z)-3-Fluoro-3-hexene | 9.07 | 2.5 x 10⁻⁵ | 11.2 | -42 | Concerted |

| 4-Methylstyrene | 8.20 | 1.8 x 10⁻² | 9.4 | -31 | Stepwise (SET) |

| 4-Methoxystyrene | 7.95 | 3.5 x 10⁻¹ | 6.8 | -35 | Stepwise (SET) |

| Data sourced from kinetic studies on CSI cycloaddition reactions.[8] |

The data clearly indicates that alkenes with lower ionization potentials (i.e., more electron-rich) react significantly faster with CSI.[8] This trend, along with the activation parameters, supports a mechanistic divergence: electron-deficient alkenes tend to react via a concerted pathway, whereas electron-rich alkenes favor a stepwise mechanism involving a single-electron transfer (SET) to form a diradical intermediate.[1][8][9]

Key Reactions and Mechanistic Pathways

[2+2] Cycloaddition with Alkenes

The reaction of CSI with alkenes to form N-chlorosulfonyl-β-lactams is a cornerstone of its synthetic utility. The mechanism is nuanced and dependent on the alkene's electronic properties.[1]

-

Concerted Pathway: Predominates with electron-deficient alkenes. The reaction proceeds through a single transition state.[10][11]

-

Stepwise SET Pathway: Favored by electron-rich alkenes, this pathway involves an initial single-electron transfer from the alkene to CSI, forming a radical ion pair that collapses to a 1,4-diradical intermediate before ring closure.[1]

Reactions with Nucleophiles: Synthesis of Carbamates and Ureas

CSI reacts readily with alcohols and amines. The initial nucleophilic attack occurs at the isocyanate carbon. The subsequent fate of the chlorosulfonyl group depends on the reaction conditions and workup.

-

With Alcohols: Forms N-chlorosulfonyl carbamates. These can be hydrolyzed to primary carbamates.[3][12] This reaction is foundational to the synthesis of the Burgess reagent.[2][13][14][15]

-

With Amines: Produces N-chlorosulfonyl ureas.[3]

Conversion of Carboxylic Acids to Nitriles

CSI provides a mild and efficient method for the dehydration of carboxylic acids to nitriles, avoiding harsh reagents. The reaction proceeds through an unstable N-chlorosulfonyl mixed anhydride, which decarboxylates to an N-chlorosulfonyl amide. Subsequent treatment with a base like N,N-dimethylformamide (DMF) eliminates chlorosulfonic acid to yield the nitrile.[16]

Detailed Experimental Protocols

Protocol: [2+2] Cycloaddition of CSI with an Alkene

Reaction: Synthesis of 4-acetoxyazetidin-2-one from vinyl acetate (B1210297).[17]

Materials:

-

Vinyl acetate (1.63 mol)

-

Chlorosulfonyl isocyanate (0.28 mol)

-

Sodium bicarbonate (0.80 mol)

-

Sodium bisulfite (1.03 mol)

-

Chloroform

-

Magnesium sulfate (B86663)

-

Ice, Dry Ice, Acetone

Procedure:

-

A 500-mL, four-necked, round-bottomed flask is charged with vinyl acetate (150 mL, 1.63 mol) and cooled to 3°C in an ice-water bath with stirring.[17]

-

Chlorosulfonyl isocyanate (25 mL, 0.28 mol) is added rapidly via a dropping funnel, maintaining the internal temperature below 5°C.[17]

-

The cooling bath is removed, and the temperature is allowed to rise to 10°C. An exothermic reaction will commence. The temperature is maintained between 10-15°C for 40 minutes using intermittent cooling.[17]

-

The resulting dark-red mixture is then cooled to -40°C in a dry ice-acetone bath.[17]

-

In a separate 1.0-L flask, a quench solution is prepared with sodium bicarbonate (67 g, 0.80 mol), sodium bisulfite (71.5 g, 0.69 mol), and 200 mL of water. This is cooled to -20°C.[17]

-

The cold reaction mixture is added dropwise to the vigorously stirred quench solution, keeping the temperature at -10°C. An additional 35.7 g (0.34 mol) of sodium bisulfite is added to the quench mixture halfway through the addition.[17]

-

After the addition is complete, the mixture is stirred for an additional 40 minutes at -10°C.

-

The light-yellow mixture (pH ~7) is extracted three times with 500-mL portions of chloroform.[17]

-

The combined organic extracts are dried over magnesium sulfate and concentrated on a rotary evaporator at 40°C.[17]

-

The resulting oily mixture is washed with three 100-mL portions of hexane to remove impurities. The final product is obtained after removing residual solvent under high vacuum, yielding 4-acetoxyazetidin-2-one as a light-orange oil that slowly solidifies upon cooling.[17]

Protocol: Synthesis of the Burgess Reagent Precursor

Reaction: Synthesis of Methyl (chlorosulfonyl)carbamate from CSI and methanol (B129727).[14][18]

Materials:

-

Chlorosulfonyl isocyanate (0.580 mol)

-

Anhydrous methanol (0.500 mol)

-

Anhydrous benzene (B151609)

-

Olefin-free hexane

-

Ice

Procedure:

-

A dry, 500-mL, two-necked flask is charged with a solution of chlorosulfonyl isocyanate (70.8 g, 0.580 mol) in 150 mL of anhydrous benzene.[18]

-

A solution of anhydrous methanol (16.0 g, 0.500 mol) in 25 mL of anhydrous benzene is added dropwise over 30 minutes, maintaining the reaction temperature at 25-30°C using a water bath.[18]

-

The mixture is stirred for an additional 30 minutes.

-

125 mL of olefin-free hexane is added over 5 minutes while cooling the flask to 0-5°C in an ice bath.[18]

-

The precipitated product, methyl (chlorosulfonyl)carbamate, is collected by filtration, washed with hexane, and dried under reduced pressure.[14]

Note: The subsequent reaction with triethylamine (B128534) yields the Burgess reagent inner salt.[14][15]

Protocol: Conversion of a Carboxylic Acid to a Nitrile

Reaction: Synthesis of cinnamonitrile (B126248) from cinnamic acid.[16]

Materials:

-

Cinnamic acid (2.00 mol)

-

Chlorosulfonyl isocyanate (2.05 mol)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (4.11 mol)

-

Potassium carbonate

-

Ice

Procedure:

-

A 2-L flask is charged with cinnamic acid (296 g, 2.00 mol) and 600 mL of DCM. The mixture is heated to reflux.[16]

-

A solution of CSI (290 g, 2.05 mol) in 100 mL of DCM is added dropwise over 45 minutes. The evolution of carbon dioxide will be observed.[16]

-

After the addition, the mixture is heated for an additional hour to ensure complete decarboxylation.

-

The mixture is cooled to 15-20°C using an ice bath, and DMF (300 g, 4.11 mol) is added over 15 minutes.[16]

-

The reaction mixture is stirred for another 15 minutes and then poured onto approximately 800 g of ice.[16]

-

The layers are separated, and the aqueous phase is extracted with 100 mL of DCM.

-

The combined organic phases are washed six times with 100-mL portions of water to remove DMF.[16]

-

The organic solution is dried with potassium carbonate, decanted, and concentrated by distillation.[16]

-

The resulting oil is purified by vacuum distillation to yield cinnamonitrile.[16]

Conclusion

Chlorosulfonyl isocyanate is a uniquely powerful reagent in organic synthesis, characterized by its pronounced electrophilicity and multiple reactive sites. Its utility in constructing valuable molecular scaffolds, such as β-lactams and carbamates, is well-established. A thorough understanding of its reactivity, supported by quantitative kinetic data and detailed mechanistic insights, enables chemists to harness its full synthetic potential. The protocols and diagrams presented in this guide offer a robust framework for the safe and effective application of CSI in complex synthetic challenges, particularly within the realm of drug discovery and development.

References

- 1. researchtrends.net [researchtrends.net]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. arxada.com [arxada.com]

- 4. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]

- 5. ia801500.us.archive.org [ia801500.us.archive.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes : Experimental Evidence for both Stepwise | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atlanchimpharma.com [atlanchimpharma.com]

- 14. journal.iisc.ac.in [journal.iisc.ac.in]

- 15. essaycompany.com [essaycompany.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. orgsyn.org [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Decomposition Products of Chlorosulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent widely employed in organic synthesis for its ability to introduce both an isocyanate and a sulfonyl chloride functionality.[1] Its remarkable electrophilicity, with reactive sites at both the isocyanate carbon and the sulfur atom, makes it a valuable tool in the synthesis of β-lactams, carbamates, sulfamides, and other key intermediates in the pharmaceutical and agrochemical industries.[2] However, this high reactivity also makes CSI susceptible to decomposition, particularly through hydrolysis and at elevated temperatures. A thorough understanding of its decomposition pathways and products is critical for safe handling, reaction design, and impurity profiling in drug development.

This technical guide provides a comprehensive overview of the decomposition of chlorosulfonyl isocyanate, detailing the products formed under hydrolytic and thermal conditions. It includes detailed reaction pathways, generalized experimental protocols for studying decomposition, and quantitative data where available, presented in a format tailored for scientific professionals.

Hydrolytic Decomposition of Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate reacts violently with water.[3] This reactivity is a significant consideration for its storage and handling, which must be under strictly anhydrous conditions.[2] The hydrolysis proceeds in a stepwise manner, primarily initiated at the highly electrophilic isocyanate group.

Hydrolysis Pathway

The decomposition of CSI in the presence of water or atmospheric moisture occurs via a two-step mechanism:

-

Formation of Sulfamoyl Chloride: The isocyanate functional group undergoes rapid hydrolysis to form a carbamic acid intermediate, which is unstable and eliminates carbon dioxide to yield sulfamoyl chloride.[4] This initial decomposition product, sulfamoyl chloride, is a crystalline solid.[4]

-

Hydrolysis of Sulfamoyl Chloride: The resulting sulfamoyl chloride is subsequently hydrolyzed at the sulfonyl chloride group to produce sulfamic acid and hydrogen chloride.

The overall reaction of chlorosulfonyl isocyanate with excess water results in the formation of sulfamic acid, hydrogen chloride, and carbon dioxide.[5]

Products of Hydrolytic Decomposition

The products formed during the hydrolysis of chlorosulfonyl isocyanate are summarized in the table below.

| Condition | Intermediate Products | Final Products | Reference |

| Reaction with moisture/water | Sulfamoyl Chloride (H₂NSO₂Cl) | Sulfamic Acid (H₂NSO₃), Hydrogen Chloride (HCl), Carbon Dioxide (CO₂) | [4][5] |

Thermal Decomposition of Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate is reported to be thermally stable up to 300°C.[1] However, at higher temperatures, such as those encountered in fire conditions or high-temperature reactions, it undergoes rapid and complex decomposition. The decomposition at elevated temperatures generates a variety of toxic and corrosive gases.

Thermal Decomposition Pathway

Detailed mechanistic studies on the unimolecular pyrolysis of chlorosulfonyl isocyanate are not widely available in the public domain. However, studies on analogous compounds and safety data indicate that at high temperatures, the molecule fragments into a mixture of simple, stable inorganic gases.[6][7][8] The decomposition is expected to proceed through radical mechanisms involving the cleavage of the C-N, S-N, and S-Cl bonds.

Products of Thermal Decomposition / Combustion

The following table summarizes the hazardous decomposition products generated when chlorosulfonyl isocyanate is exposed to high heat or fire.

| Condition | Decomposition Products | Reference |

| High Heat / Combustion | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Sulfur Oxides (SOx), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), Hydrogen Cyanide (HCN), Phosgene (COCl₂), other isocyanates | [8] |

| Flash Vacuum Pyrolysis (~1000 K) of a related compound (Sulfonyl Azide Isocyanate) | N₂, SO₂, SO₃, NCN, NCO, CO, CN, NO | [6][7] |

Experimental Protocols for Decomposition Studies

Protocol 1: Analysis of Hydrolytic Decomposition

This protocol outlines a method for the controlled hydrolysis of CSI and subsequent analysis of the products.

-

Apparatus Setup:

-

A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet is assembled. The outlet should be connected to a bubbler and then a caustic scrub to neutralize any evolved HCl and CO₂.

-

All glassware must be oven-dried and assembled under a positive pressure of inert gas (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.

-

-

Reaction Procedure:

-

An inert, anhydrous solvent (e.g., dichloromethane, acetonitrile) is added to the reaction flask.

-

A known quantity of chlorosulfonyl isocyanate is carefully transferred to the dropping funnel via syringe.

-

The solvent is cooled in an ice bath (0°C).

-

A stoichiometric amount of water (or a solution of water in a miscible solvent like acetonitrile) is added dropwise to the stirred solvent.

-

The CSI is then added dropwise from the funnel to the water-containing solvent. A white precipitate of sulfamoyl chloride may form.

-

For complete hydrolysis, the reaction can be quenched by pouring it onto ice water, as described in synthetic procedures.[9]

-

-

Sample Analysis:

-

Qualitative Analysis: The aqueous layer can be analyzed by ion chromatography to detect chloride and sulfate (B86663) (from sulfamic acid) ions. The identity of solid sulfamoyl chloride can be confirmed by techniques like infrared (IR) spectroscopy (observing N-H and S=O stretches) and melting point analysis.

-

Quantitative Analysis: High-performance liquid chromatography (HPLC) with a suitable column (e.g., ion-exchange or reversed-phase with an appropriate ion-pairing agent) can be used to quantify sulfamic acid. Titration with a standardized base can quantify the total acid content (HCl + sulfamic acid). Gas chromatography (GC) is not suitable for these non-volatile, ionic products.

-

Protocol 2: Analysis of Thermal Decomposition

This protocol describes a general approach for studying the gas-phase thermal decomposition of CSI. This type of experiment requires specialized equipment.

-

Apparatus Setup:

-

A pyrolysis setup consisting of a quartz reactor tube housed in a high-temperature furnace is required.

-

The inlet of the reactor is connected to a system capable of introducing a carrier gas (e.g., helium, argon) and a controlled, low-concentration vapor of CSI. This can be achieved by passing the carrier gas through a temperature-controlled bubbler containing CSI.

-

The outlet of the pyrolysis reactor is directly coupled to the inlet of an analytical instrument, such as a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS), for real-time analysis of the decomposition products.[10]

-

-

Reaction Procedure:

-

A steady flow of the inert carrier gas is established through the system.

-

A low-concentration stream of CSI vapor in the carrier gas is introduced into the pyrolysis reactor.

-

The furnace is heated to the desired decomposition temperature (e.g., in increments from 300°C upwards).

-

The gas stream exiting the reactor is continuously sampled by the MS or GC-MS.

-

-

Sample Analysis:

-

Mass Spectrometry (MS): Allows for the identification of decomposition products based on their mass-to-charge ratio (m/z). This is effective for identifying small, gaseous molecules like CO, CO₂, SO₂, HCl, etc.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of the decomposition product mixture by GC, followed by identification of each component by MS. This is useful for separating and identifying a complex mixture of volatile products.

-

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arxada.com [arxada.com]

- 3. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 4. env.go.jp [env.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Decomposition of Sulfonyl Azide Isocyanate and Sulfonyl Diazide: The Oxygen-Shifted Curtius Rearrangement via Sulfonyl Nitrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Chlorosulfonyl Isocyanate (CSI)

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI, CAS No. 1189-71-5) is a highly versatile and reactive reagent widely employed in organic synthesis, particularly in the pharmaceutical industry for the preparation of β-lactams and other key intermediates.[1][] However, its utility is intrinsically linked to its extreme sensitivity to moisture. This guide provides a comprehensive overview of the hygroscopic nature of CSI, the consequences of water exposure, and rigorous protocols for its safe storage and handling to ensure reagent integrity and operational safety.

The Hygroscopic and Reactive Nature of Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate is a colorless to slightly yellow, fuming liquid that is intensely hygroscopic.[][4] It reacts violently and exothermically with water, a characteristic that defines its handling and storage requirements.[][4][5] Contact with moist air is sufficient to cause it to fume as it reacts with atmospheric water vapor.[4][6] The isocyanate group of CSI is hydrolyzed by moisture, leading to decomposition.[7]

Upon exposure to water, CSI undergoes a rapid and hazardous decomposition, producing aminosulfonic acid, hydrogen chloride (HCl), and carbon dioxide (CO2). The reaction is described as almost explosive-like.[4] This violent reactivity underscores the absolute necessity of maintaining anhydrous conditions during its storage and use.[][8]

Partial decomposition due to moisture ingress can result in the formation of crystalline sulfamoyl chloride, which may be observed as solid precipitates in the liquid reagent.[7][9] While the supernatant liquid may still be usable, the presence of these solids indicates a compromise in reagent purity and potential inconsistencies in reactivity.[7]

Physical and Chemical Properties

The following table summarizes key properties of chlorosulfonyl isocyanate relevant to its handling and storage.

| Property | Value | Source(s) |

| CAS Number | 1189-71-5 | [8][10] |

| Molecular Formula | CClNO3S | [1] |

| Molecular Weight | 141.53 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid; fumes in moist air | [][4] |

| Density | 1.626 g/mL at 25 °C | [][8] |

| Boiling Point | 107 °C | [][8] |

| Melting Point | -44 °C | [][8] |

| Vapor Pressure | 5.57 psi (20 °C) | [][11] |

| Water Solubility | Reacts violently and exothermically | [5][11] |

| Stability | Stable under normal temperatures and pressures in a dry environment. Thermally stable up to 300°C. | [6][11] |

Reaction with Water: A Hazardous Decomposition Pathway

The reaction of chlorosulfonyl isocyanate with water is not a simple hydrolysis but a violent decomposition. The high reactivity is due to the two electrophilic sites in the molecule: the carbon of the isocyanate group and the sulfur atom. The reaction proceeds rapidly, generating corrosive and gaseous byproducts.

Experimental Protocols for Hygroscopicity Determination

General Methodologies:

-

Dynamic Vapor Sorption (DVS): This gravimetric technique measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[] A DVS analyzer provides precise data on moisture sorption and desorption rates, helping to classify a material's hygroscopic nature.[]

-

Protocol Outline: A small, accurately weighed sample is placed in the DVS instrument. A carrier gas (usually nitrogen) with a precisely controlled humidity level is passed over the sample. The sample's mass is continuously monitored until it reaches equilibrium. The RH is then changed in a stepwise manner to generate a sorption/desorption isotherm.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While primarily used for thermal stability, it can be adapted to study moisture content by observing mass loss upon heating.[]

-

Protocol Outline: A sample is placed in a TGA furnace. The temperature is ramped up at a controlled rate. The mass loss at temperatures corresponding to the boiling point of water can indicate the amount of absorbed moisture.

-

-

Karl Fischer Titration (KFT): KFT is a highly specific and accurate method for determining the water content in a substance, capable of detecting water from parts per million (ppm) to 100%.[][] It is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water.

-

Protocol Outline: A known amount of the sample is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically. The volume of titrant consumed is directly proportional to the water content. For a substance like CSI, direct titration would be impossible due to its reactivity. An indirect method involving a carrier gas to transfer evaporated water to the titration cell would be necessary, along with rigorous safety containment.

-

Storage and Handling: A Mandate for Anhydrous Conditions

The safe and effective use of chlorosulfonyl isocyanate is entirely dependent on the strict exclusion of moisture.

Storage Recommendations

Proper storage is the first line of defense against reagent degradation and hazardous situations.

| Parameter | Recommendation | Rationale | Source(s) |

| Container | Store in the original, tightly closed container. | Prevents ingress of atmospheric moisture. | [][8] |

| Atmosphere | Keep under an inert gas, such as nitrogen. | Provides a dry, non-reactive blanket over the liquid. | [5] |

| Temperature | Keep refrigerated. Store below 4°C/39°F or between 2-8°C. | Reduces vapor pressure and slows potential decomposition reactions. | [][] |

| Location | Store in a cool, dry, well-ventilated, corrosives-designated area. | Ensures a safe environment and prevents accumulation of hazardous vapors. | [][5] |

| Incompatible Materials | Store away from water, alcohols, amines, strong oxidizing agents, and strong bases. | CSI reacts violently or hazardously with these substances. | [5] |

| General | Store locked up or in an area accessible only to qualified personnel. Protect containers from physical damage. | Enhances security and prevents accidental spills or mishandling. | [8] |

Handling Workflow

All operations involving CSI must be conducted with the assumption that any exposure to moisture will result in a dangerous reaction. Systems and equipment must be scrupulously dry.[]

References

- 1. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chlorosulfonyl Isocyanate CAS 1189-71-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. Chlorosulfonyl isocyanate CAS#: 1189-71-5 [m.chemicalbook.com]

- 8. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of Chlorosulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonyl isocyanate (CSI), with the chemical formula ClSO₂NCO, is a highly reactive and versatile chemical reagent. Its potent electrophilicity, stemming from the presence of both a chlorosulfonyl group and an isocyanate group, makes it a valuable tool in organic synthesis, particularly in the construction of β-lactams, which are core structures in many antibiotic drugs. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and optimizing its application in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the molecular geometry, vibrational spectroscopy, and electronic structure of chlorosulfonyl isocyanate, supported by experimental data and theoretical analyses.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in chlorosulfonyl isocyanate has been elucidated through a combination of gas-phase electron diffraction and microwave spectroscopy studies. These techniques provide precise measurements of bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Determination of Molecular Geometry

Microwave spectroscopy of chlorosulfonyl isocyanate has been instrumental in determining its precise rotational constants and, consequently, its geometry. Studies involving the isotopic species ³⁵ClSO₂NCO and ³⁷ClSO₂NCO have confirmed the existence of a single stable conformer in the gas phase.

Gas-phase electron diffraction has provided complementary data on the internuclear distances and angles. While early electron diffraction studies suggested the possibility of a mixture of conformers or a single form with a large amplitude of rotation about the S-N bond, subsequent microwave studies have largely resolved this ambiguity in favor of a single, well-defined structure.

The key structural parameters determined from these experimental investigations are summarized in the table below.

| Parameter | Microwave Spectroscopy | Gas-Phase Electron Diffraction |

| Bond Lengths (Å) | ||

| S–N | - | 1.656 ± 0.004 |

| S–Cl | - | 2.019 ± 0.003 |

| S=O | - | 1.417 ± 0.003 |

| Bond Angles (º) | ||

| ∠S–N–C | - | 123.8 ± 3.8 |

| ∠N–S–O | - | 108.3 ± 2.2 |

| ∠N–S–Cl | - | 98.0 ± 3.0 |

| ∠Cl–S–O | - | 107.8 ± 0.7 |

| ∠O–S–O | - | 122.8 ± 2.4 |

| ∠N=C=O | 175.68 ± 0.06 | - |

| Dihedral Angle (º) | ||

| Cl–S–N–C | 93.86 ± 0.12 | 86 ± 3 or a mixture |

Table 1: Experimentally determined molecular geometry parameters for chlorosulfonyl isocyanate.

The data reveals a tetrahedral-like geometry around the sulfur atom, albeit distorted due to the different electronic environments of the substituents. The S-N-C bond angle is significantly larger than the typical sp³ hybridized angle, suggesting some degree of π-character or steric repulsion. The nearly linear N=C=O group is characteristic of isocyanates. The dihedral angle between the Cl-S-N and S-N-C planes indicates a staggered conformation, which is the most stable arrangement to minimize steric hindrance.

Vibrational Spectroscopy and Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are directly related to the nature and strength of its chemical bonds.

Vibrational Spectra

The vibrational spectra of chlorosulfonyl isocyanate have been recorded in the gas, liquid, and solid phases. The observed frequencies and their assignments to specific molecular vibrations provide valuable insights into the bonding characteristics.

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~2250 | Strong | Weak | ν(N=C=O) asymmetric stretch |

| ~1450 | Strong | Medium | ν(S=O) asymmetric stretch |

| ~1250 | Strong | Strong | ν(S=O) symmetric stretch |

| ~1100 | Medium | Weak | ν(S-N) stretch |

| ~750 | Medium | Medium | ν(C-N) stretch |

| ~600 | Medium | Strong | δ(NCO) bend |

| ~550 | Strong | Medium | ν(S-Cl) stretch |

| ~400 | Medium | Medium | δ(SO₂) scissors |

| ~300 | Medium | Low | Torsion and other skeletal modes |

Table 2: Principal vibrational frequencies and their assignments for chlorosulfonyl isocyanate.

The high frequency of the N=C=O asymmetric stretch is characteristic of the isocyanate group. The strong absorptions corresponding to the symmetric and asymmetric S=O stretches are indicative of the double bond character in the sulfonyl group.

Bonding Analysis from a Theoretical Perspective

Computational chemistry provides a powerful framework for understanding the electronic structure and bonding in chlorosulfonyl isocyanate. Molecular orbital (MO) theory describes the formation of chemical bonds through the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule.

The key features of the bonding in chlorosulfonyl isocyanate can be summarized as follows:

-

Sulfonyl Group: The sulfur atom is in a high oxidation state and forms strong, polar covalent bonds with the two oxygen atoms and the chlorine atom. The S=O bonds have significant double bond character, arising from pπ-dπ interactions between the oxygen p-orbitals and the sulfur d-orbitals.

-

Isocyanate Group: The N=C=O group is a cumulative double bond system. The nitrogen atom is sp hybridized, and the carbon atom is sp hybridized, leading to a linear or nearly linear arrangement. The π-system of the isocyanate group is delocalized over the N, C, and O atoms.

-

S-N Bond: The bond between the sulfur and nitrogen atoms is a single bond with some degree of π-character, which is suggested by the relatively short S-N bond length and the planarity of the S-N-C=O fragment. This partial double bond character arises from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom.

The high electrophilicity of chlorosulfonyl isocyanate can be attributed to the presence of two strongly electron-withdrawing groups, the chlorosulfonyl group (–SO₂Cl) and the isocyanate group (–NCO). This results in significant positive partial charges on both the sulfur and the isocyanate carbon atoms, making them susceptible to nucleophilic attack.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of reactive molecules like chlorosulfonyl isocyanate.

Synthesis of Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate is typically synthesized by the reaction of cyanogen (B1215507) chloride (CNCl) with sulfur trioxide (SO₃).

Procedure:

-

A reaction vessel equipped with a stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with liquid cyanogen chloride.

-

The vessel is cooled to approximately -10 °C.

-

Sulfur trioxide is added dropwise to the stirred cyanogen chloride, maintaining the low temperature.

-

The reaction is highly exothermic and produces a mixture of products.

-

The desired chlorosulfonyl isocyanate is then isolated and purified by fractional distillation under reduced pressure.

Caution: Both cyanogen chloride and sulfur trioxide are highly toxic and corrosive. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Gas-Phase Electron Diffraction (GED)

Methodology:

-

A high-energy beam of electrons (typically 40-60 keV) is generated in a vacuum chamber.

-

A gaseous stream of chlorosulfonyl isocyanate is introduced into the path of the electron beam through a nozzle.

-

The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a CCD detector.

-

The intensity of the scattered electrons as a function of the scattering angle is measured.

-

This experimental scattering data is then compared to theoretical scattering patterns calculated for various molecular models.

-

A least-squares refinement process is used to determine the molecular geometry that best fits the experimental data.

Microwave Spectroscopy

Methodology:

-

A sample of gaseous chlorosulfonyl isocyanate is introduced into a waveguide or a resonant cavity at low pressure.

-

The sample is irradiated with microwave radiation of varying frequency.

-

When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

-

The absorption is detected, and the frequencies of the rotational transitions are precisely measured.

-

By analyzing the rotational spectrum, the moments of inertia of the molecule can be determined.

-

For different isotopic substitutions, the changes in the moments of inertia can be used to calculate the precise positions of the atoms and thus the molecular structure.

Infrared and Raman Spectroscopy

Methodology:

-

Infrared (IR) Spectroscopy: A beam of infrared radiation is passed through a sample of chlorosulfonyl isocyanate (gas, liquid, or solid). The transmitted radiation is measured by a detector. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the molecule.

-

Raman Spectroscopy: A monochromatic laser beam is directed onto the sample. The scattered light is collected and analyzed. The Raman spectrum shows peaks at frequencies that are shifted from the incident laser frequency, with the shifts corresponding to the vibrational frequencies of the molecule.

The combination of IR and Raman spectroscopy is powerful because the selection rules for the two techniques are different, providing complementary information about the molecular vibrations.

Conclusion

The molecular structure and bonding of chlorosulfonyl isocyanate have been well-characterized through a combination of experimental techniques and theoretical calculations. The molecule possesses a distinct geometry with a distorted tetrahedral sulfur center and a nearly linear isocyanate group. The presence of strong electron-withdrawing groups results in a highly electrophilic molecule with two reactive sites. A detailed understanding of its structural and electronic properties is essential for harnessing its reactivity in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this important chemical reagent.

The Enduring Reactivity of Chlorosulfonyl Isocyanate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI), a remarkably reactive and versatile chemical reagent, has carved a significant niche in organic synthesis since its discovery. This guide provides an in-depth exploration of the historical development of CSI chemistry, its fundamental reactivity, and its application in the synthesis of diverse and medicinally important molecules. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to offer a comprehensive resource for professionals in the field.

A Journey Through Time: The Historical Development of CSI Chemistry

The story of chlorosulfonyl isocyanate begins in the mid-20th century, a period of intense exploration in synthetic organic chemistry.

1950s: The Dawn of a New Reagent